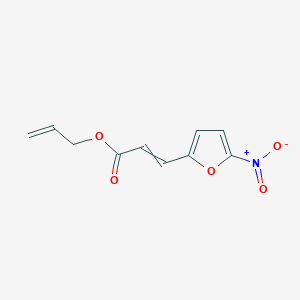![molecular formula C14H15BrOSn B14376682 2-[Bromo(diphenyl)stannyl]ethan-1-ol CAS No. 89687-65-0](/img/structure/B14376682.png)
2-[Bromo(diphenyl)stannyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bromo(diphenyl)stannyl]ethan-1-ol is an organotin compound characterized by the presence of a tin atom bonded to two phenyl groups, a bromine atom, and an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(diphenyl)stannyl]ethan-1-ol typically involves the reaction of diphenyltin dichloride with an appropriate brominating agent, followed by the introduction of the ethan-1-ol group. One common method involves the following steps:
Bromination: Diphenyltin dichloride is reacted with bromine or N-bromosuccinimide (NBS) to form diphenyltin dibromide.
Alcohol Addition: The diphenyltin dibromide is then reacted with ethylene glycol or a similar alcohol under controlled conditions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent alcohol addition reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bromo(diphenyl)stannyl]ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as halides, amines, or thiols.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where it acts as a tin reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new organotin compounds with different substituents.
Oxidation: Formation of tin oxides or hydroxides.
Reduction: Formation of reduced tin species or dehalogenated products.
Applications De Recherche Scientifique
2-[Bromo(diphenyl)stannyl]ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Materials Science: Utilized in the preparation of organotin polymers and materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-[Bromo(diphenyl)stannyl]ethan-1-ol involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom and the tin center. The compound can form coordination complexes with other molecules, facilitating reactions such as substitution and coupling. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyltin Dichloride: Similar structure but with chlorine atoms instead of bromine.
Triphenyltin Hydroxide: Contains three phenyl groups and a hydroxide group.
Tributyltin Chloride: Contains three butyl groups and a chlorine atom.
Uniqueness
2-[Bromo(diphenyl)stannyl]ethan-1-ol is unique due to the presence of both a bromine atom and an ethan-1-ol group, which confer distinct reactivity and potential applications compared to other organotin compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis and catalysis.
Propriétés
Numéro CAS |
89687-65-0 |
|---|---|
Formule moléculaire |
C14H15BrOSn |
Poids moléculaire |
397.88 g/mol |
Nom IUPAC |
2-[bromo(diphenyl)stannyl]ethanol |
InChI |
InChI=1S/2C6H5.C2H5O.BrH.Sn/c2*1-2-4-6-5-3-1;1-2-3;;/h2*1-5H;3H,1-2H2;1H;/q;;;;+1/p-1 |
Clé InChI |
RCKJGYVUYQQWLC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Sn](CCO)(C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


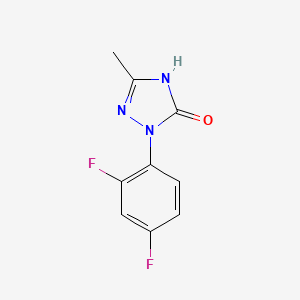
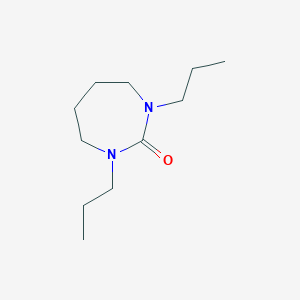
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)

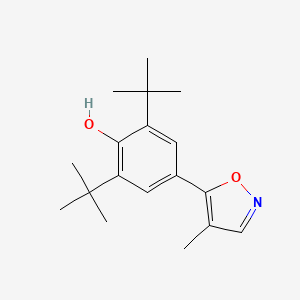
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
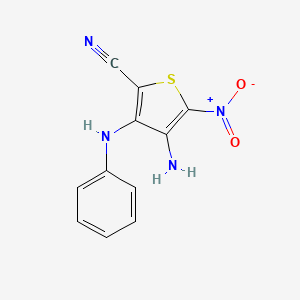
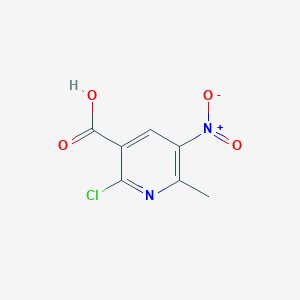

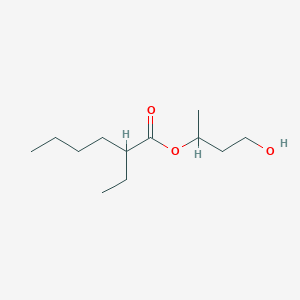
![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)
